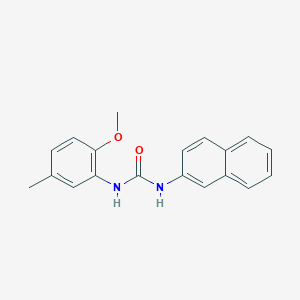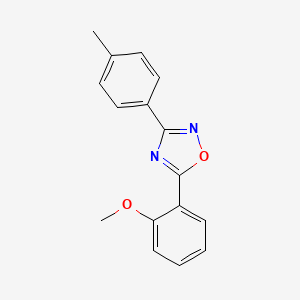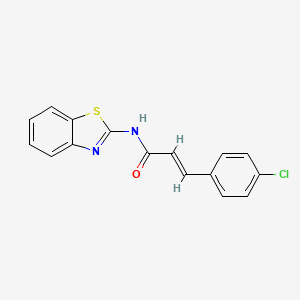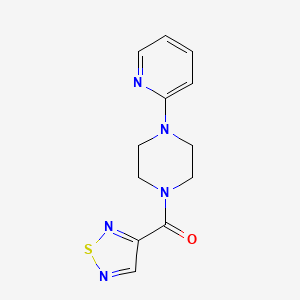
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea, also known as MNMU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for investigating the role of PKC in various cellular processes.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the activation of PKC by phorbol esters, which makes it a useful tool for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is activated by various stimuli, including phorbol esters, diacylglycerol, and calcium ions. Once activated, PKC phosphorylates a variety of target proteins, which can lead to changes in cellular processes such as gene expression, cell proliferation, and apoptosis. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea inhibits the activation of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been shown to reduce inflammation by inhibiting the activation of PKC in immune cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, which makes it useful for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea does have some limitations. It is not selective for specific isoforms of PKC, which can make it difficult to study the role of individual isoforms in cellular processes. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. One area of interest is the development of more selective inhibitors of PKC that can be used to study the role of individual isoforms in cellular processes. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors as potential therapeutics for cancer, inflammation, and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PKC inhibition by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea involves several steps. First, 2-naphthylamine is reacted with phosgene to produce 2-naphthyl isocyanate. Next, 2-methoxy-5-methylphenylamine is reacted with the isocyanate to produce N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. The final product is purified by recrystallization.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-10-18(23-2)17(11-13)21-19(22)20-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCFDZNCDHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)



![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)